Methyl furo[2,3-b]pyridine-4-carboxylate
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Overview
Description
Methyl furo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl furo[2,3-b]pyridine-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the furan-pyridine linkage .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl furo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl furo[2,3-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl furo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl furo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds such as:
Methyl furo[2,3-b]pyrrole-5-carboxylate: Similar in structure but contains a pyrrole ring instead of a pyridine ring.
Methyl furo[3,2-b]pyridine-4-carboxylate: An isomer with a different arrangement of the furan and pyridine rings.
Methyl furo[2,3-b]indole-4-carboxylate: Contains an indole ring, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2-5H,1H3 |
InChI Key |
UGYCCCARKFDUEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=COC2=NC=C1 |
Origin of Product |
United States |
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